molecular formula C24H17N3O2S2 B5230720 1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione

1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione

Cat. No.: B5230720
M. Wt: 443.5 g/mol
InChI Key: LANVPKUQZCJOCH-UHFFFAOYSA-N
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Description

1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione is a complex organic compound featuring benzothiazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include benzothiazole derivatives, pyridine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione include other benzothiazole and pyridine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,5-bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c28-19(23-26-17-8-1-3-10-21(17)30-23)13-15(16-7-5-6-12-25-16)14-20(29)24-27-18-9-2-4-11-22(18)31-24/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANVPKUQZCJOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CC(CC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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